molecular formula C13H17NO2 B2355619 Ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 2248310-86-1

Ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B2355619
CAS No.: 2248310-86-1
M. Wt: 219.284
InChI Key: XECLLNDDJOBPRM-UHFFFAOYSA-N
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Description

Tetrahydroquinolines are a group of compounds that have been the subject of much research due to their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes, in addition to pharmaceutical applications .


Synthesis Analysis

A common method for synthesizing highly substituted tetrahydroquinolines involves a three-component cascade reaction . This reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The molecular structure of tetrahydroquinolines consists of a benzene ring fused to a nitrogen-containing ring . The exact structure can vary depending on the specific substitutions on the rings.


Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions. For example, they can participate in cascade reactions, which are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, 1,2,3,4-Tetrahydroquinoline, the molecular weight is 133.19 .

Future Directions

The future directions for research on tetrahydroquinolines likely involve the development of new synthetic methods and the exploration of their biological activity. Given their wide range of applications and key structural motif in pharmaceutical agents, multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives .

Properties

IUPAC Name

ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-6-9(2)10-5-4-8-14-12(10)11/h6-7,14H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECLLNDDJOBPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)C)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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